1-(1-Aminopentan-2-YL)cyclobutan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminopentan-2-YL)cyclobutan-1-OL is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound features a cyclobutane ring substituted with an aminopentyl group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL involves several steps, typically starting with the formation of the cyclobutane ring. One common method involves the reaction of a suitable cyclobutane precursor with an aminopentyl reagent under controlled conditions . Industrial production methods may involve bulk custom synthesis, ensuring high purity and yield .
Analyse Chemischer Reaktionen
1-(1-Aminopentan-2-YL)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminopentan-2-YL)cyclobutan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminopentan-2-YL)cyclobutan-1-OL can be compared with other similar compounds, such as:
1-(1-Aminopentan-2-yl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
1-(1-Aminopentan-2-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
1-(1-Aminopentan-2-yl)cyclopropan-1-ol: Similar structure but with a cyclopropane ring.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H19NO |
---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-(1-aminopentan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-4-8(7-10)9(11)5-3-6-9/h8,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
QCGAPPOONGIFOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CN)C1(CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.